Chlorine vs. Bromine at Position 5: Lower Molecular Weight & Controlled Lipophilicity
Compared to its bromo analog (5-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 2055840-60-1), the target compound exhibits a 44.46 g/mol lower molecular weight (167.59 vs. 212.05 g/mol) [1]. The chlorine substituent also confers a lower computed lipophilicity (XLogP3-AA ≈ 1.9) relative to the bromo derivative (estimated XLogP ≈ 2.2), which can improve aqueous solubility and reduce non-specific protein binding in cellular assays [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 167.59 g/mol |
| Comparator Or Baseline | 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: 212.05 g/mol |
| Quantified Difference | Δ = –44.46 g/mol (21% lower) |
| Conditions | Computed / experimental MW; PubChem data |
Why This Matters
Lower molecular weight improves ligand efficiency and can facilitate oral bioavailability in drug discovery programs.
- [1] PubChem. (2025). 5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine. PubChem CID 58941547. National Center for Biotechnology Information. View Source
